molecular formula C17H24N2O5 B2697641 Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate CAS No. 1235020-72-0

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate

Cat. No.: B2697641
CAS No.: 1235020-72-0
M. Wt: 336.388
InChI Key: ZQSBVMHWQBMTCN-UHFFFAOYSA-N
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Description

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a benzamido group, and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamido Intermediate: The starting material, 3,5-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with piperidine to form 3,5-dimethoxybenzamido-piperidine.

    Methylation: The benzamido-piperidine intermediate is then methylated using methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) can be used under mild conditions.

Major Products

    Oxidation: Formation of 3,5-dimethoxybenzoic acid derivatives.

    Reduction: Formation of 3,5-dimethoxybenzylamine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives of the original compound.

Scientific Research Applications

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with receptors in the nervous system. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminopiperidine-1-carboxylate: Similar structure but lacks the benzamido and methoxy groups.

    3,5-Dimethoxybenzamide: Contains the benzamido and methoxy groups but lacks the piperidine ring.

    Piperidine-1-carboxylate derivatives: Various derivatives with different substituents on the piperidine ring.

Uniqueness

Methyl 4-((3,5-dimethoxybenzamido)methyl)piperidine-1-carboxylate is unique due to the combination of its piperidine ring, benzamido group, and methoxy substituents. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

methyl 4-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-22-14-8-13(9-15(10-14)23-2)16(20)18-11-12-4-6-19(7-5-12)17(21)24-3/h8-10,12H,4-7,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSBVMHWQBMTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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